Cas no 85-55-2 (2-(4-Methylbenzoyl)benzoic acid)

2-(4-Methylbenzoyl)benzoic acid structure
85-55-2 structure
Product Name:2-(4-Methylbenzoyl)benzoic acid
Numero CAS:85-55-2
MF:C15H12O3
MW:240.253984451294
MDL:MFCD00020287
CID:34351
PubChem ID:66563
Update Time:2024-10-26

2-(4-Methylbenzoyl)benzoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(4-Methylbenzoyl)benzoic acid
    • 2-(p-Toluoyl)benzoic acid
    • 4-Methylbenzophenone-2-carboxylic acid
    • 2-(4-Toluoyl)benzoic acid
    • 2-(4-Methylbenzoyl)benzenecarboxylic acid
    • 4-Methylbenzophenone-2'-carboxylic Acid
    • p-Toluoyl-o-benzoic Acid
    • Benzoicacid, o-(p-toluoyl)- (6CI,7CI,8CI)
    • 2-(4'-Methylbenzoyl)benzoic acid
    • 4'-Methyl-2-benzoylbenzoic acid
    • 4'-Methylbenzophenone-2-carboxylic acid
    • NSC 11224
    • o-(p-Toluoyl)benzoic acid
    • Benzoic acid, 2-(4-methylbenzoyl)-
    • 2-p-Toluoylbenzoic acid
    • 2-(p-Toluyl)benzoic acid
    • Benzoic acid, o-(p-toluoyl)-
    • 4DN9G70PQF
    • 2-[(4-methylphenyl)carbonyl]benzoic acid
    • 2-(4-Methyl-benzoyl)-benzoic acid
    • 2-(4-METHYLBENZOYL)BENZOIC ACI D
    • NSC11224
    • 2-(4-Methyl-Benzoyl)Benzoic Acid
    • Maybridge1_003
    • 2-(4-METHYLBENZOYL)BENZOICACID
    • SR-01000597212
    • SR-01000597212-1
    • HMS550P08
    • EN300-17146
    • UNII-4DN9G70PQF
    • BBL013167
    • FT-0608920
    • AG-205/01795008
    • UNM000011084701
    • NSC-11224
    • CCG-241929
    • 85-55-2
    • ICQOWIXIHDDXDI-UHFFFAOYSA-N
    • T0308
    • A841359
    • 2-(4-methylbenzoyl)-benzoic acid
    • 5Y-1180
    • D97732
    • 2-(4-methylbenzoyl)benzoate
    • F0850-6789
    • MFCD00020287
    • DTXSID6058926
    • Z56893178
    • p-Toluyl-o-benzoic acid
    • STK398304
    • Q27259453
    • CHEMBL83270
    • EINECS 201-614-3
    • W-104079
    • Maybridge1_003330
    • BDBM50145840
    • Oprea1_759926
    • 2-p-toluoylbenzoesyre
    • 2-(P-TOLUYL)BENZOIC ACID [MI]
    • UNM-0000306020
    • SCHEMBL503364
    • o-(p-toluyl)benzoic acid
    • AKOS000119491
    • 2-(p-Toluoyl)benzoicacid
    • 2-(4-Methylbenzoyl)benzoic acid (ACI)
    • Benzoic acid, o-(p-toluoyl)- (6CI, 7CI, 8CI)
    • 2-(4′-Methylbenzoyl)benzoic acid
    • 4-Methylbenzophenone-2′-carboxylic acid
    • 4′-Methyl-2-benzoylbenzoic acid
    • 4′-Methylbenzophenone-2-carboxylic acid
    • SY048441
    • ALBB-020003
    • benzoic acid, 2-(p-toluoyl)-
    • DB-030194
    • NS00038974
    • MDL: MFCD00020287
    • Inchi: 1S/C15H12O3/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15(17)18/h2-9H,1H3,(H,17,18)
    • Chiave InChI: ICQOWIXIHDDXDI-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C(C(C2C=CC(C)=CC=2)=O)=CC=CC=1)O
    • BRN: 2111078

Proprietà calcolate

  • Massa esatta: 240.07900
  • Massa monoisotopica: 240.078644
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 3
  • Complessità: 316
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.8
  • Superficie polare topologica: 54.4
  • Carica superficiale: 0
  • Conta Tautomer: 4

Proprietà sperimentali

  • Colore/forma: Quelli che contengono una molecola di acqua cristallina sono cristalli prismatici con sapore dolce e diventano anidri a 100 ℃
  • Densità: 1.1783 (rough estimate)
  • Punto di fusione: 138.0 to 142.0 deg-C
  • Punto di ebollizione: 342.97°C (rough estimate)
  • Punto di infiammabilità: 244.4 °C
  • Indice di rifrazione: 1.5570 (estimate)
  • PSA: 54.37000
  • LogP: 2.92420
  • Merck: 9539
  • Solubilità: Solubile in etanolo, benzene, etere, acetone e toluene bollente, leggermente solubile in acqua bollente

2-(4-Methylbenzoyl)benzoic acid Informazioni sulla sicurezza

2-(4-Methylbenzoyl)benzoic acid Dati doganali

  • CODICE SA:2918300090
  • Dati doganali:

    Codice doganale cinese:

    2918300090

    Panoramica:

    2918300090 Altre aldeidi o chetoni senza altri acidi ossicarbossilici (compresi anidridi\alogenuri acilici\perossidi, perossiacidi e derivati di questo numero d'imposta). IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2918300090 altri acidi carbossilici con funzione aldeide o chetonica ma senza altra funzione ossigenata, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%

2-(4-Methylbenzoyl)benzoic acid Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T849318-25g
2-(p-Toluoyl)benzoic Acid
85-55-2 98%,T
25g
¥178.00 2022-09-28
TRC
M177326-100mg
2-(4-Methylbenzoyl)benzoic Acid
85-55-2
100mg
$ 50.00 2022-06-04
TRC
M177326-500mg
2-(4-Methylbenzoyl)benzoic Acid
85-55-2
500mg
$ 65.00 2022-06-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P31410-25g
2-(4-Methylbenzoyl)benzoic acid
85-55-2 98%,T
25g
¥148.0 2024-07-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P160389-25g
2-(4-Methylbenzoyl)benzoic acid
85-55-2 98%
25g
¥174.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P160389-100g
2-(4-Methylbenzoyl)benzoic acid
85-55-2 98%
100g
¥439.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P160389-5g
2-(4-Methylbenzoyl)benzoic acid
85-55-2 98%
5g
¥49.90 2023-09-01
TRC
M177326-1g
2-(4-Methylbenzoyl)benzoic Acid
85-55-2
1g
$ 80.00 2022-06-04
Apollo Scientific
OR14136-1g
2-(4-Methylbenzoyl)benzoic acid
85-55-2
1g
£15.00 2024-08-02
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T0308-25G
2-(p-Toluoyl)benzoic Acid
85-55-2 >98.0%(T)
25g
¥170.00 2024-04-15

2-(4-Methylbenzoyl)benzoic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
Riferimento
The synthesis of some monomethylanthracenamines
Castle, Raymond N.; et al, Collection of Czechoslovak Chemical Communications, 1991, 56, 2269-77

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Silver carbonate Catalysts: Palladium trifluoroacetate Solvents: 1,2-Dimethoxyethane ;  24 h, 165 °C
Riferimento
Palladium-Catalyzed Chemoselective Decarboxylative Ortho Acylation of Benzoic Acids with α-Oxocarboxylic Acids
Miao, Jinmin; et al, Organic Letters, 2013, 15(12), 2930-2933

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Construction of an isoquinolinone framework from carboxylic-ester-directed umpolung ring opening of methylenecyclopropanes
Wei, Hao-Zhao; et al, Chemical Communications (Cambridge, 2021, 57(85), 11201-11204

Metodo di produzione 4

Condizioni di reazione
Riferimento
o-Benzoylbenzoic acid synthesis by condensation of o-lithioaryloxazolines with acid chlorides. Preparation of a potential intermediate for anthracycline synthesis
Edgar, Kevin J.; et al, Journal of Organic Chemistry, 1982, 47(8), 1585-7

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Aluminum chloride Solvents: Toluene
Riferimento
Acid azides: part V - Lewis acid- and base-catalyzed decompositions of azides
Fahmy, A. F.; et al, Indian Journal of Chemistry, 1977, (3), 252-4

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Aluminum chloride Solvents: Dimethylformamide
1.2 Reagents: Water Solvents: Ethyl acetate
Riferimento
AlCl3-DMF complex as catalyst in the Friedel-Craft reaction. The reactivity of anhydrides and chlorides of dicarboxylic acids
Taverne, Thierry; et al, Bulletin des Societes Chimiques Belges, 1997, 106(12), 791-801

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water
Riferimento
Biotechnological process for producing alcohols, aldehydes and carboxylic acids
, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Aluminum chloride Solvents: Toluene
Riferimento
Regioselectivity in the reaction of alkylbenzenes with phthalic anhydride
Stanescu, Michaela Dina, Scientific Bulletin - Polytechnic Institute of Bucharest, 1990, 52(3-4), 67-72

Metodo di produzione 9

Condizioni di reazione
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ;  30 min, rt; rt → 0 °C
1.2 0 °C; 1 h, 0 °C → rt; 30 min, reflux
Riferimento
Synthesis of isopropyl-substituted anthraquinones via Friedel-Crafts acylations: migration of isopropyl groups
Chakiri, Abdel B.; et al, Royal Society Open Science, 2017, 4(8), 170451/1-170451/7

Metodo di produzione 10

Condizioni di reazione
1.1 Catalysts: Aluminum chloride ,  1H-Imidazolium, 3-butyl-1-ethyl-, bromide (1:1) ;  20 - 30 min, 60 °C
Riferimento
Ultrasound-promoted Friedel-Crafts acylation of arenes and cyclic anhydrides catalyzed by ionic liquid of [bmim]Br/AlCl3
Fekri, Leila Zare; et al, Russian Journal of General Chemistry, 2014, 84(9), 1825-1829

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Potassium dichromate
Riferimento
Reduction of 1-oxo-4-aryl-2,3-benzoxazines by complex metal hydrides
Pavlova, L. A.; et al, Zhurnal Organicheskoi Khimii, 1979, 15(11), 2405-7

Metodo di produzione 12

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Construction of Cyclopenta[b]naphthalenol Frameworks by Weinreb Amide-Directed Umpolung Ring Opening of Methylenecyclopropanes
Wei, Hao-Zhao; et al, Advanced Synthesis & Catalysis, 2022, 364(22), 3948-3953

Metodo di produzione 13

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Visible light-mediated hydrogen atom transfer and proton transfer for the conversion of (2-vinylaryl)methanol derivatives to aryl aldehydes or aryl ketones
Yan, Jun; et al, Organic Chemistry Frontiers, 2023, 10(23), 5876-5885

Metodo di produzione 14

Condizioni di reazione
Riferimento
Acid azides. IV. Acid catalyzed double route decomposition of acid azides in polyphosphoric/carboxylic acid mixture
Fahmy, A. F. M.; et al, Egyptian Journal of Chemistry, 1979, 19(6), 937-44

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Water Solvents: Water
Riferimento
Aspects of tautomerism. Part XI. Substituent effects on solvolysis of o-benzoylbenzoic acid chloride derivatives
Bhatt, M. Vivekananda; et al, Indian Journal of Chemistry, 1980, (6), 487-91

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Catalysts: Acetic acid
Riferimento
Synthesis and some reactions of 1-arylisoindoles
Moussa, G. E. M.; et al, Revue Roumaine de Chimie, 1982, 27(4), 549-55

Metodo di produzione 17

Condizioni di reazione
1.1 Catalysts: Aluminum chloride Solvents: Toluene ;  rt; 4 h, 50 °C
Riferimento
Copper catalyzed one-pot difluoroalkylation and lactonization of unsaturated carboxylic acids
Yuan, Fangyuan; et al, Organic Chemistry Frontiers, 2018, 5(22), 3306-3309

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Methanol
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Aluminum chloride Solvents: Dimethylformamide
2.2 Reagents: Water Solvents: Ethyl acetate
Riferimento
AlCl3-DMF complex as catalyst in the Friedel-Craft reaction. The reactivity of anhydrides and chlorides of dicarboxylic acids
Taverne, Thierry; et al, Bulletin des Societes Chimiques Belges, 1997, 106(12), 791-801

Metodo di produzione 19

Condizioni di reazione
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ;  30 min, rt; rt → 0 °C
1.2 0 °C; 1 h, 0 °C → rt; 30 min, reflux
1.3 Reagents: Hydrochloric acid ,  Water
Riferimento
Synthesis of isopropyl-substituted anthraquinones via Friedel-Crafts acylations: migration of isopropyl groups
Chakiri, Abdel B.; et al, Royal Society Open Science, 2017, 4(8), 170451/1-170451/7

2-(4-Methylbenzoyl)benzoic acid Raw materials

2-(4-Methylbenzoyl)benzoic acid Preparation Products

2-(4-Methylbenzoyl)benzoic acid Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:85-55-2)2-(4-Methylbenzoyl)benzoic acid
Numero d'ordine:A841359
Stato delle scorte:in Stock
Quantità:500g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 06:53
Prezzo ($):209.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:85-55-2)2-(4-Methylbenzoyl)benzoic acid
Numero d'ordine:sfd18548
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:38
Prezzo ($):discuss personally
Email:sales2@senfeida.com
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:85-55-2)2-(p-Toluoyl)benzoic acid
Numero d'ordine:AC064
Stato delle scorte:in Stock
Quantità:25kg
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Monday, 18 August 2025 09:27
Prezzo ($):discuss personally
Email:mera.z@nitrobenzenechemical.com

2-(4-Methylbenzoyl)benzoic acid Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:85-55-2)2-(4-Methylbenzoyl)benzoic acid
A841359
Purezza:99%
Quantità:500g
Prezzo ($):209.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:85-55-2)2-(4-Methylbenzoyl)benzoic acid
sfd18548
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Email